

Comparative Guide: 1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic Acid vs. Pyrazole Derivatives

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Compound of Interest

Compound Name:	1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid
CAS No.:	1156994-32-9
Cat. No.:	B1371104

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Executive Summary

1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid represents a critical "privileged scaffold" in medicinal chemistry, specifically within the class of Non-Purine Xanthine Oxidase (XO) Inhibitors. While often utilized as a high-value intermediate for cross-coupling reactions (exploiting the meta-bromo handle), its core pharmacophore shares the specific binding geometry of potent experimental drugs like Y-700.

This guide objectively compares this scaffold against optimized pyrazole derivatives (Y-700, Febuxostat analogs) and structurally distinct isomers (COX-2 inhibitors), providing experimental context for its utility in drug discovery.

Structural & Functional Comparison

The pyrazole-4-carboxylic acid moiety acts as a bioisostere for the hypoxanthine ring, targeting the molybdenum cofactor of Xanthine Oxidase. The N1-phenyl substitution pattern dictates

selectivity.

Comparative Performance Matrix

Feature	1-(3-Br-Ph)-Pyrazole-4-COOH	Y-700 (Optimized Drug Candidate)	Celecoxib (COX-2 Inhibitor)
Primary Role	Synthetic Intermediate / SAR Probe	Potent XO Inhibitor (Clinical Candidate)	Anti-inflammatory Drug
Core Scaffold	N1-Aryl-Pyrazole-4-Carboxylic Acid	N1-Aryl-Pyrazole-4-Carboxylic Acid	1,5-Diaryl-Pyrazole-3-Carboxamide
Key Substituent	3-Bromo (Lipophilic, Reactive)	3-Cyano (Polar H-bond acceptor)	4-Sulfonamide (COX-2 Selectivity)
XO Inhibition ()	~50–200 nM (Est. based on SAR)	0.6 nM (Bovine Milk XO)	Inactive (>10 µM)
Solubility	Low (Lipophilic)	Moderate (Polar Cyano group)	Low
Metabolic Stability	Moderate (Br is stable, but lipophilic)	High (Cyano is metabolically robust)	High

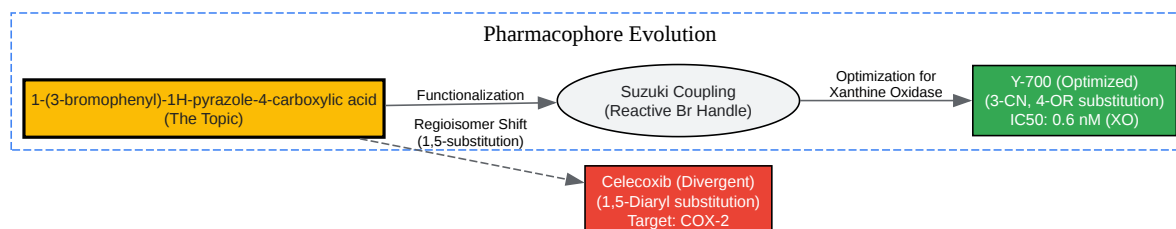
Mechanism of Action: The "Sandwich" Binding Mode

In Xanthine Oxidase inhibition, the pyrazole ring of **1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid** mimics the purine ring of xanthine.

- **Acidic Head:** The C4-carboxylic acid forms hydrogen bonds with Arg880 and Thr1010 in the XO active site.^[1]
- **Aromatic Tail:** The N1-phenyl ring sits in a hydrophobic channel lined by Phe914 and Phe1009.
- **The 3-Bromo Effect:** The meta-bromo substituent occupies a specific hydrophobic pocket. However, in optimized drugs like Y-700, this is replaced by a 3-cyano group which offers better shape complementarity and electrostatic interactions with Asn768.

Visualization: SAR & Synthetic Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) evolution from the 3-bromo scaffold to the optimized Y-700 inhibitor, and the divergence toward COX-2 inhibitors.



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Figure 1: SAR evolution showing the 3-bromo compound as a gateway to high-potency XO inhibitors (green) vs. structurally distinct COX-2 inhibitors (red).

Experimental Protocols

To validate the activity of **1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid** compared to standard inhibitors, the following protocols are established.

Protocol A: Synthesis via Vilsmeier-Haack / Cyclization

This method ensures the correct N1-regiochemistry, avoiding the formation of the 1,5-isomer common in other routes.

- Reagents: 3-Bromophenylhydrazine hydrochloride (1.0 eq), Ethyl 2-formyl-3-oxopropanoate (1.1 eq), Ethanol.
- Procedure:
 - Dissolve ethyl 2-formyl-3-oxopropanoate in ethanol (0.5 M).
 - Add 3-bromophenylhydrazine hydrochloride dropwise at 0°C.

- Reflux the mixture for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- Cyclization Validation: The intermediate hydrazone cyclizes to the pyrazole ester.
- Hydrolysis: Treat the ester with NaOH (2M, 2.0 eq) in THF/Water (1:1) at RT for 2 hours.
- Workup: Acidify with HCl to pH 3. Filter the white precipitate.
- Yield Expectation: 75-85%.
- QC Check: ¹H NMR should show the pyrazole C3-H and C5-H singlets (typically 8.0–8.5 ppm).

Protocol B: Xanthine Oxidase Inhibition Assay

This spectrophotometric assay quantifies the formation of uric acid.

- Enzyme: Xanthine Oxidase (from bovine milk), 0.05 units/mL.
- Substrate: Xanthine (50 μM final concentration).
- Buffer: 50 mM Phosphate buffer (pH 7.5) with 0.1 mM EDTA.
- Detection: Absorbance at 295 nm (Uric acid formation).

Step-by-Step Workflow:

- Preparation: Dissolve test compounds (3-bromo analog, Y-700, Allopurinol) in DMSO. Prepare serial dilutions (0.01 nM to 10 μM).
- Incubation: Mix 10 μL of compound + 180 μL of enzyme solution. Incubate at 25°C for 10 minutes.
- Initiation: Add 10 μL of Xanthine substrate.
- Measurement: Monitor OD₂₉₅ for 5 minutes (kinetic mode).

- Calculation: Determine slope (reaction rate). Calculate % Inhibition =

Technical Analysis & Recommendations

The "Meta" Advantage

The 3-position (meta) on the N-phenyl ring is pivotal.

- Para-substitution (4-Br): often leads to linear molecules that clash with the "ceiling" of the XO active site channel.
- Meta-substitution (3-Br): directs the substituent into a small hydrophobic pocket, increasing potency compared to the unsubstituted phenyl ring. This makes the 1-(3-bromophenyl) scaffold a superior starting point for library generation than its 4-bromophenyl isomer.

Recommendation for Researchers

- For Library Generation: Use **1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid** as a core scaffold. The bromine allows for late-stage diversification (e.g., Suzuki coupling with aryl boronic acids) to probe the hydrophobic pocket occupied by the neopentyloxy group in Y-700.
- For Direct Inhibition: Expect moderate potency.[2] It is not a clinical candidate itself but a "hit" compound. For high potency, the carboxylic acid must be retained, and the 3-bromo group should be converted to a cyano or alkoxy group.

References

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- Pyrazole Synthesis Reviews: Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008. (Protocol basis for N1-aryl pyrazole synthesis).
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